molecular formula C10H17NO3 B118031 N-Boc-2-piperidone CAS No. 85908-96-9

N-Boc-2-piperidone

Numéro de catalogue: B118031
Numéro CAS: 85908-96-9
Poids moléculaire: 199.25 g/mol
Clé InChI: ULMHMJAEGZPQRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Drug Discovery Applications

N-Boc-2-piperidone serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly DPP-4 inhibitors, which are used in the treatment of type 2 diabetes. For example, a study reported the synthesis of a novel analogue of Alogliptin, a potent DPP-4 inhibitor, starting from this compound. The compound was modified to enhance its interaction with the DPP-4 enzyme, demonstrating the utility of this compound in developing new therapeutic agents .

Table 1: DPP-4 Inhibitors Derived from this compound

Compound NameStructurePotency (IC50)Clinical Status
AlogliptinAlogliptin Structure< 10 nMApproved
Novel AnalogueNovel Analogue StructureTBDIn Development

Asymmetric Synthesis

This compound is also significant in asymmetric synthesis. It has been employed as a substrate for kinetic resolution via asymmetric deprotonation using chiral bases such as n-BuLi combined with sparteine. This method allows for the recovery of enantioenriched products with high selectivity, making it valuable for synthesizing chiral piperidine derivatives .

Case Study: Kinetic Resolution of N-Boc-2-Arylpiperidines

In a detailed study, researchers demonstrated that N-Boc-2-arylpiperidines could be resolved with enantiomer ratios up to 97:3 and yields between 39–48%. The use of in situ IR spectroscopy optimized the reaction conditions, showcasing the compound's adaptability in synthetic methodologies .

Therapeutic Potential

Recent investigations have highlighted the cytotoxic properties of compounds derived from this compound. For instance, novel chalcone derivatives containing a piperidone core exhibited significant cytotoxicity against various cancer cell lines, including colorectal and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and inhibition of NFκB activity, making these compounds promising candidates for further development as anticancer agents .

Table 2: Cytotoxic Activity of N-Boc-Piperidone Derivatives

Compound NameGI50 (μg/mL)Cancer Cell Line
Chalcone A0.84LoVo
Chalcone B17.1PC3
Chalcone C34.7COLO-205

Activité Biologique

N-Boc-2-piperidone, a derivative of piperidone with a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications, particularly in cancer therapy and other therapeutic areas.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various methods, often involving the protection of the nitrogen atom to enhance its stability and reactivity. The Boc group not only serves as a protective moiety but also influences the compound's biological properties. Studies have shown that modifications at the 2-position of piperidone can lead to significant variations in biological activity, particularly in anticancer efficacy.

CompoundSynthesis MethodBiological Activity
This compoundAsymmetric deprotonationCytotoxic against cancer cells
4-Boc-piperidone chalconesSynthetic analogsInduces apoptosis in cancer cells
Piperidone derivativesStructural modificationsAntifungal and antibacterial activity

Anticancer Properties

This compound and its derivatives have shown promising anticancer properties. For instance, studies on 4-Boc-piperidone chalcones demonstrated their ability to induce apoptosis in highly metastatic cancer cell lines such as LoVo and COLO-205. The mechanism involves the downregulation of NFκB activity and the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

In a comparative study, compounds derived from this compound exhibited cytotoxic effects across various cancer cell lines, including breast, pancreatic, and colon cancers. The cytotoxic concentration (CC₅₀) was reported in the low micromolar range, indicating potent activity . The presence of electron-donating or withdrawing groups on the aromatic rings significantly influenced their efficacy, highlighting the importance of structure-activity relationships (SAR) in drug design.

The mechanisms by which this compound induces cytotoxicity generally involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways characterized by mitochondrial depolarization and caspase activation.
  • Cell Cycle Arrest : Alterations in cell cycle progression were noted, particularly in lymphoma and colon cancer cell lines.
  • Proteasome Inhibition : Some derivatives act as proteasome inhibitors, leading to an accumulation of polyubiquitinated proteins which further triggers apoptosis .

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of novel piperidones, compounds 2608 and 2610 derived from this compound were tested against 14 different cancer cell lines. Results indicated that both compounds induced significant apoptosis through ROS accumulation and mitochondrial depolarization .
  • Chalcone Derivatives : Research on chalcone derivatives containing the Boc-piperidone core revealed that several compounds exhibited GI₅₀ values comparable to standard chemotherapeutics like cisplatin. Notably, compounds with specific substituents showed enhanced cytotoxicity against colorectal adenocarcinoma cells .

Propriétés

IUPAC Name

tert-butyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(11)12/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMHMJAEGZPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428825
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85908-96-9
Record name tert-Butyl 2-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85908-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-2-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.413
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of piperidin-2-one (25 g, 252.2 mmol) in acetonitrile (250 ml) was cooled to 0° C. and added DMAP (6.1 g, 50.4 mmol) and triethyl amine (25.5 g, 252.2 mmol) and stirred for 10 min at same temperature then added (BOC)2O (66 g, 302.6 mmol) and continue stirring for 2 h at room temperature. After completion of starting material, solvent was removed and residue was re-dissolved in ethyl acetate and washed with water, brine and dried over Na2SO4 and concentration to afford crude product as brown liquid (31.8 g) which was used directly for the next step. 1H NMR (300 MHz, CDCl3) δ 3.66-3.62 (2H, m), 2.52-2.47 (2H, m), 1.83-1.79 (4H, m), 1.52 (9H, s) ppm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Quantity
25.5 g
Type
reactant
Reaction Step Three
Name
Quantity
6.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In another process, described in J. Org. Chem. Vol. 48, pp. 2424 to 2426 (1983), δ-valerolactam is reacted with tert-butyl oxydiformate in a first stage to form N-tert-butoxycarbonylvalerolactam, which is then broken down in a second stage with 1.1 equivalents of sodium methylate to form methyl 5-(O-tert.-butylurethano)valerate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl oxydiformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-2-piperidone
Reactant of Route 2
Reactant of Route 2
N-Boc-2-piperidone
Reactant of Route 3
N-Boc-2-piperidone
Reactant of Route 4
N-Boc-2-piperidone
Reactant of Route 5
Reactant of Route 5
N-Boc-2-piperidone
Reactant of Route 6
N-Boc-2-piperidone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.